![molecular formula C18H13BrN2O5 B12919720 Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- CAS No. 808116-62-3](/img/structure/B12919720.png)
Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a phenoxy group attached to an isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid typically involves multiple steps. One common method includes the reaction of 1-bromo-4-hydroxy-7-phenoxyisoquinoline with glycine under basic conditions. The reaction proceeds through the formation of an amide bond between the carboxyl group of glycine and the amino group of the isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of various substituted isoquinoline derivatives
科学研究应用
2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
相似化合物的比较
Similar Compounds
Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but with a methyl ester group instead of the acetic acid moiety.
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamidoacetic acid: Similar structure but with a methyl group at the 1-position.
Uniqueness
2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, hydroxyl group, and phenoxy group in the isoquinoline ring system makes it a versatile compound for various applications.
属性
CAS 编号 |
808116-62-3 |
|---|---|
分子式 |
C18H13BrN2O5 |
分子量 |
417.2 g/mol |
IUPAC 名称 |
2-[(1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H13BrN2O5/c19-17-13-8-11(26-10-4-2-1-3-5-10)6-7-12(13)16(24)15(21-17)18(25)20-9-14(22)23/h1-8,24H,9H2,(H,20,25)(H,22,23) |
InChI 键 |
MOOCHEISIIMJAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3Br)C(=O)NCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)
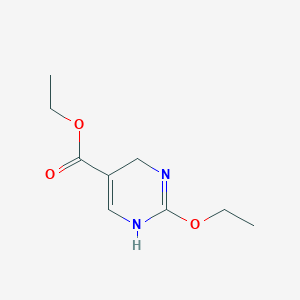
![1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one](/img/structure/B12919671.png)
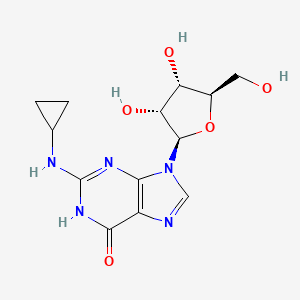
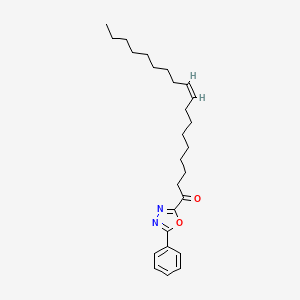
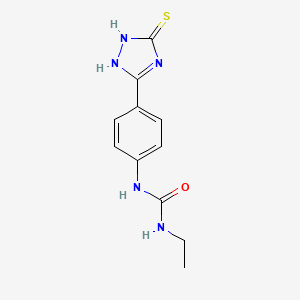
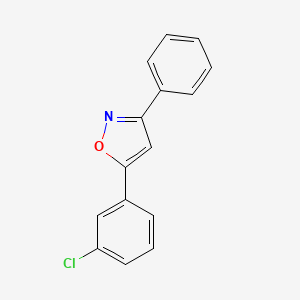

![N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine](/img/structure/B12919684.png)
![4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12919704.png)
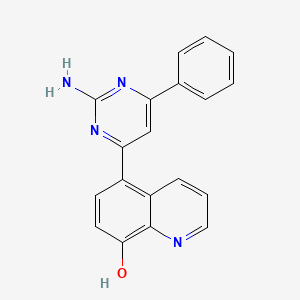
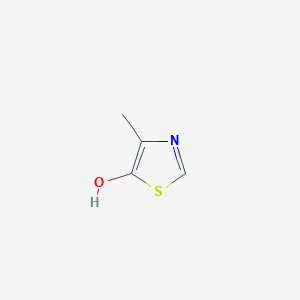
![2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12919728.png)
